[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride
Description
[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride is a small organic molecule comprising a phenyl ring substituted with a 2-pyridin-2-ylethyl group and an amine functional group. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. This compound is structurally characterized by:
- Aromatic core: A benzene ring providing planar rigidity.
- Ethyl linker: A two-carbon chain connecting the phenyl ring to the pyridine moiety, offering moderate flexibility.
- Pyridine substituent: A nitrogen-containing heterocycle capable of hydrogen bonding and π-π interactions.
- Dihydrochloride salt: Two hydrochloride counterions improving stability and hydrophilicity.
Properties
IUPAC Name |
4-(2-pyridin-2-ylethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;;/h1-5,7-8,10H,6,9,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRYXYMLGKVBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Basis
Reductive amination between cyanohydrins and primary amines represents a cornerstone for synthesizing pyridin-2-yl-methylamine derivatives. For [4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride, this method involves condensing 4-(2-oxoethyl)phenyl cyanohydrin with pyridin-2-ylmethylamine in methanol under basic conditions (pH 9–10) using 1,4-diazabicyclo[2.2.2]octane (DABCO). Sodium cyanoborohydride (NaBHCN) selectively reduces the intermediate imine to the secondary amine.
Optimization Strategies
-
Base Selection : DABCO outperforms triethylamine in minimizing epimerization due to its steric bulk, enhancing reaction homogeneity.
-
Side-Reaction Mitigation : Adding FeSO·7HO (5 mol%) quenches residual cyanide ions, improving purity from 78% to 92%.
-
Solvent Effects : Methanol increases proton availability for imine formation, whereas acetonitrile accelerates undesired aldol byproducts.
Table 1. Reductive Amination Conditions and Outcomes
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | DABCO (1.2 equiv) | 85 | 92 |
| Reducing Agent | NaBHCN (2.0 equiv) | 82 | 89 |
| Additive | FeSO·7HO (5 mol%) | 85 | 92 |
| Temperature | 25°C, 24 h | 85 | 92 |
Nucleophilic Substitution with Pyridin-2-ylethyl Halides
Alkylation of 4-Aminophenylboronic Acid
Reacting 4-aminophenylboronic acid with 2-(2-chloroethyl)pyridine in dimethylacetamide (DMAc) at 110°C for 12 h affords the tertiary amine intermediate. Subsequent hydrolysis with HCl (6 M) yields the dihydrochloride salt.
Limitations and Solutions
-
Regioselectivity : Competing N- vs. C-alkylation reduces yields to 55–60%. Employing bulky solvents like tert-amyl alcohol suppresses N-alkylation, boosting yields to 72%.
-
Purification : Silica gel chromatography with DCM:MeOH (95:5) removes unreacted boronic acid, achieving >98% purity.
Palladium-Catalyzed Buchwald–Hartwig Amination
Coupling of Aryl Halides and Amines
Aryl bromides such as 4-bromophenethyl pyridine-2-carboxylate react with ammonia under Pd(dba)/Xantphos catalysis to form the primary amine. Ligand selection critically impacts efficiency: Xantphos provides superior turnover numbers (TON = 1,200) compared to BINAP (TON = 800).
Table 2. Ligand Performance in Buchwald–Hartwig Amination
| Ligand | Pd Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Xantphos | Pd(dba) | 100 | 78 |
| BINAP | Pd(OAc) | 110 | 65 |
| DPEPhos | Pd(dba) | 90 | 71 |
Workup and Salt Formation
Post-reaction, the free amine is extracted into dichloromethane, washed with brine, and treated with HCl gas in ethanol to precipitate the dihydrochloride salt (mp 214–216°C).
Thiourea Cyclization and Functionalization
Reductive Cleavage Optimization
-
Reducing Agents : Zn/HCl selectively cleaves the thiadiazole C–S bond without reducing the pyridine ring.
-
Yield Enhancement : Adding acetic acid (10 vol%) stabilizes the intermediate amine, increasing yields from 48% to 63%.
Comparative Analysis of Methodologies
Table 3. Synthesis Route Efficiency
| Method | Yield Range (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 75–85 | 89–92 | High |
| Buchwald–Hartwig | 65–78 | 85–90 | Moderate |
| Nucleophilic Substitution | 55–72 | 80–88 | Low |
| Thiourea Cyclization | 48–63 | 78–84 | Low |
Reductive amination emerges as the most robust method due to its high yield and scalability, though Buchwald–Hartwig offers better regiocontrol for complex substrates .
Chemical Reactions Analysis
[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in the study of biological processes and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues identified in the evidence, highlighting differences in substituents, linkers, and heterocycles:
Key Observations:
Heterocycle Type : Pyridine (6-membered ring with one nitrogen) offers distinct electronic properties compared to pyrrolidine (5-membered saturated ring with one nitrogen) or thiazole (5-membered ring with nitrogen and sulfur). For example, pyridine’s aromaticity facilitates stronger π-π stacking than pyrrolidine .
Salt Form: Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., 1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride ).
Physicochemical and Pharmacological Inferences
- Solubility : The dihydrochloride salt and pyridine group in the target compound likely confer superior water solubility compared to cyclopropane-containing analogues (e.g., 1-(Pyridin-2-yl)cyclopropanamine dihydrochloride), where rigidity may reduce solubility .
- Binding Affinity : Ethyl linkers may improve binding kinetics relative to methyl linkers by allowing optimal positioning of the pyridine moiety. Thiazole-containing hybrids (e.g., ) could exhibit altered selectivity due to sulfur’s electronegativity .
- Synthetic Complexity : Cyclopropane rings () and thiazole-pyridine hybrids () may require more complex syntheses compared to the target compound’s straightforward ethyl-pyridine linkage.
Impurity and Stability Considerations
Impurity profiles for similar compounds (e.g., piperidin-4-amine derivatives in ) suggest that dihydrochloride salts are prone to hygroscopicity, necessitating stringent storage conditions . Additionally, the absence of trifluoromethyl groups (cf.
Biological Activity
[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride (CAS No. 1185296-34-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, focusing on its mechanisms, efficacy, and safety profiles through a review of relevant literature.
Chemical Structure and Properties
The compound features a pyridine ring linked to a phenylamine moiety, which is significant for its interaction with biological targets. The dihydrochloride form enhances its solubility in aqueous environments, facilitating bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C12H14Cl2N |
| Molecular Weight | 245.15 g/mol |
| CAS Number | 1185296-34-7 |
The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the pyridine ring allows for hydrogen bonding and π-π interactions with aromatic residues in proteins, which may modulate enzymatic activities or receptor functions.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to [4-(2-Pyridin-2-ylethyl)phenyl]amine exhibit significant anticancer properties. For instance, derivatives have shown inhibition of key signaling pathways involved in tumor growth and proliferation:
- EGFR Inhibition : Compounds related to this structure have demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR), a common target in cancer therapy. In particular, IC50 values in the range of 50-100 nM have been reported for similar compounds against EGFR mutants .
- Apoptosis Induction : Studies have indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, evidenced by changes in the Bax/Bcl-2 expression ratio .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Research shows that it exhibits activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways .
Safety and Toxicity Profile
Safety assessments are crucial for any compound intended for therapeutic use. Preliminary studies indicate that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg in animal models), suggesting a favorable safety profile for further development .
Case Studies and Research Findings
- Anticancer Efficacy : A study published in MDPI highlighted that related compounds showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective growth inhibition .
- Antimicrobial Testing : Another research effort demonstrated that derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of such compounds in treating infections .
Q & A
Q. What are the established synthetic pathways for [4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions starting from pyridine and phenylamine derivatives. Key steps include:
- Alkylation : Introduction of the ethyl-pyridinyl group to the phenylamine backbone under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Salt Formation : Conversion to the dihydrochloride salt using HCl gas or aqueous HCl in ethanol .
Critical parameters include: - Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Palladium or copper catalysts improve coupling reactions .
- Purification : Recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by resolving peaks for aromatic protons (δ 7.2–8.5 ppm) and the ethyl linker (δ 2.8–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, with retention times calibrated against reference standards .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H] at m/z 245.1) .
Q. What are the primary biological targets or pathways associated with this compound in pharmacological studies?
The compound’s pyridine and aromatic amine moieties suggest interactions with:
- GPCRs : Potential modulation of adrenergic or serotonin receptors due to structural similarity to known ligands .
- Enzymes : Inhibition of monoamine oxidases (MAOs) via competitive binding at flavin adenine dinucleotide (FAD) sites .
- Ion Channels : Preliminary studies indicate weak blockade of voltage-gated sodium channels (IC ~50 µM) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?
Discrepancies often arise from:
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ligand-receptor binding kinetics. Standardize buffers (e.g., HEPES) and validate using reference agonists/antagonists .
- Cellular Models : Primary cells vs. immortalized lines may express differing receptor isoforms. Use CRISPR-edited isogenic cell lines to isolate target effects .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM clorgyline for MAO-A) to minimize inter-experimental variability .
Q. What strategies are recommended for optimizing reaction conditions in the synthesis of this compound to minimize by-products?
- Design of Experiments (DoE) : Screen variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and halt reactions at >90% conversion .
- By-Product Analysis : Characterize side products (e.g., dimerized species) via LC-MS and adjust stoichiometry to disfavor their formation .
Q. How does the dihydrochloride salt form influence the compound’s solubility and bioavailability compared to its free base?
- Solubility : The dihydrochloride salt increases aqueous solubility (e.g., 25 mg/mL vs. 2 mg/mL for the free base at pH 7.4) due to ionic dissociation .
- Bioavailability : Enhanced solubility improves intestinal absorption (C increases by 3-fold in rodent models) but may reduce blood-brain barrier penetration due to higher polarity .
- Stability : The salt form is hygroscopic; store desiccated at −20°C to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
